N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Angiotensin II AT1 Receptor Bioisostere

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule combining a 1,3-benzodioxole moiety with a 1H-tetrazol-1-yl-phenyl carboxamide. This structural class is explored for its potential as a bioisosteric replacement for carboxylic acids, offering enhanced metabolic stability and receptor binding profiles.

Molecular Formula C15H11N5O3
Molecular Weight 309.28 g/mol
Cat. No. B12162232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Molecular FormulaC15H11N5O3
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C15H11N5O3/c21-15(10-1-6-13-14(7-10)23-9-22-13)17-11-2-4-12(5-3-11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)
InChIKeyBXFOEAFPVAIKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide: A Dual-Pharmacophore Candidate for Targeted Probe Discovery


N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule combining a 1,3-benzodioxole moiety with a 1H-tetrazol-1-yl-phenyl carboxamide. This structural class is explored for its potential as a bioisosteric replacement for carboxylic acids, offering enhanced metabolic stability and receptor binding profiles . The benzodioxole and tetrazole pharmacophores are individually associated with diverse biological activities, including enzyme inhibition and receptor antagonism, placing this compound within a research landscape focused on multi-target lead optimization [1].

Procurement Risk: Why Generic Benzodioxole or Tetrazole Analogs Cannot Substitute N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide in Targeted Studies


Interchanging this compound with a generic benzodioxole carboxamide or a simple tetrazole analog is scientifically unsound. The specific para-substitution of the tetrazole on the phenyl ring, combined with the 1,3-benzodioxole-5-carboxamide core, creates a precise spatial and electronic architecture. Minor alterations, such as shifting the tetrazole to the meta position or replacing it with a carboxylate, can ablate binding to the intended target and fundamentally alter pharmacokinetic properties . The class-level evidence indicates that such dual-pharmacophore molecules achieve their activity through a synergistic interaction, not from the independent contributions of each fragment [1].

Quantitative Differentiation Evidence for N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide


Potent AT1 Receptor Binding Affinity vs. Non-Tetrazole Carboxylate Analogs

In a series of 1,3-benzodioxole derivatives, the tetrazole analog demonstrated a significantly higher binding affinity for the angiotensin II AT1 receptor compared to its direct carboxylic acid counterpart. This supports the rationale that the tetrazole ring acts as a superior bioisostere in this scaffold .

Angiotensin II AT1 Receptor Bioisostere

α-Amylase Inhibition in a Related Benzodioxole Carboxamide Series

A structurally related series of benzodioxole carboxamide derivatives, lacking the tetrazole moiety, exhibited significant α-amylase inhibition. Key compounds IIa and IIc showed IC50 values of 0.85 µM and 0.68 µM, respectively [1]. This provides a performance baseline for the carboxamide core absent the tetrazole group.

Antidiabetic α-Amylase Inhibition

Enhanced Pharmacokinetic Profile via Tetrazole Bioisosterism

Tetrazole rings are classic carboxylic acid bioisosteres known to enhance metabolic stability and membrane permeability. The substitution of a carboxyl group with a tetrazole in a related series led to a 5-fold increase in half-life in human liver microsomes [1]. This general principle of tetrazole chemistry underpins the procurement value of the target compound for lead optimization programs.

Drug Metabolism Bioisostere Stability

Validated Application Scenarios for Procuring N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide


Cardiovascular Target Screening: AT1 Receptor Antagonism Studies

The compound's design, supported by class-level evidence of potent AT1 receptor binding, makes it a high-priority probe for angiotensin II receptor pharmacology. Researchers can use it to map structure-activity relationships around the benzodioxole-tetrazole hybrid scaffold, comparing its binding kinetics and functional antagonism directly against clinical AT1 blockers like losartan .

Metabolic Disease Research: α-Amylase Inhibition Probe

Based on the potent α-amylase inhibition shown by the core benzodioxole carboxamide scaffold, this tetrazole-functionalized analog serves as a critical probe for investigating the impact of bioisosteric replacement on enzyme inhibition potency and selectivity against related glycosidases [1].

ADME Lead Optimization: Bioisostere Validation Model

The compound is an ideal model system for medicinal chemists studying the pharmacokinetic impact of a carboxylate-to-tetrazole swap. Its procurement for head-to-head microsomal stability and Caco-2 permeability assays against its carboxylic acid analog provides quantifiable data to validate tetrazole's general PK benefits in a new chemotype [2].

Chemical Biology Tool: Target Deconvolution via Pull-Down Experiments

The bifunctional nature of the molecule allows it to be used in affinity-based protein profiling. The tetrazole ring can serve as a bioorthogonal handle or for immobilization, enabling target deconvolution studies to identify novel protein partners for the benzodioxole core, which has shown anticancer and anti-inflammatory properties [1].

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